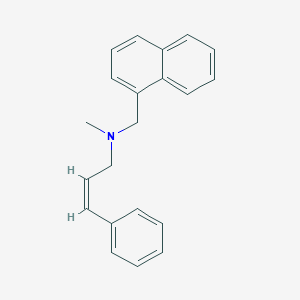

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine" is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. The resulting double bond between the nitrogen and carbon atoms is known as an imine or azomethine linkage. Schiff bases like this one are known for their diverse applications in various fields such as coordination chemistry, catalysis, and organic synthesis .

Synthesis Analysis

Although the exact synthesis of "(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine" is not detailed in the provided papers, similar Schiff base compounds are synthesized through a condensation reaction. For instance, a related compound was synthesized by reacting 2-hydroxy-1-naphthaldehyde with 2-ethylaniline . This suggests that the synthesis of the compound would likely involve the condensation of a naphthaldehyde derivative with a substituted aniline in the presence of a mild acid catalyst.

Molecular Structure Analysis

The molecular structure of Schiff base compounds is characterized by the presence of a planar imine linkage, which contributes to the stability of the molecule through resonance. The crystal structure of a related compound, a pyrazolone derivative, was determined to be orthorhombic with specific cell dimensions, and the molecule was found to exist in the amine-one tautomeric form . This implies that the molecular structure of "(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine" would also exhibit similar planarity and tautomerism.

Chemical Reactions Analysis

Schiff bases are known to participate in various chemical reactions, including but not limited to, coordination with metal ions to form complexes, hydrogen bonding interactions, and serving as ligands in catalytic cycles. The related compounds have shown the ability to form hydrogen bonds such as N–H···O and C–H···O, as well as C–H···π and π-π interactions within their crystal structures . These interactions are crucial for the stability and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases can be influenced by their molecular structure and the nature of their substituents. Theoretical calculations such as density functional theory (DFT) can predict various properties like vibrational frequencies, electronic absorption spectra, and NMR chemical shift values, which are in good agreement with experimental data for a related Schiff base . The solvent polarity affects the total energy of these compounds, with an increase in solvent polarity leading to a decrease in total energy. Additionally, the molecular electrostatic potential (MEP), HOMO–LUMO energy gap, and non-linear optical (NLO) properties are important characteristics that can be investigated through theoretical calculations .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Naphthalimide compounds, which share structural similarities with the compound , are recognized for their extensive potential in medicinal applications. Their large conjugated planar structure allows for interactions with various biological molecules, leading to promising developments in anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. Some naphthalimides have entered clinical trials as anticancer agents, and research is expanding into their use as artificial ion receptors, fluorescent probes, and cell imaging agents, showcasing their broad applicability in understanding biological processes and pharmacology (Gong et al., 2016).

Environmental Science and Technology

The removal of naphthalene, a structurally related compound, from wastewaters has been a significant focus of environmental research. Advanced adsorption materials, including activated carbons, graphene derivatives, and clay minerals, have shown remarkable efficiency in removing naphthalene from aqueous solutions. This highlights the ongoing need for effective methods to mitigate the environmental impact of hazardous pollutants like naphthalene and its derivatives (Alshabib, 2021).

Advanced Material Science

Research into polymeric materials incorporating naphthalene units, such as poly(butylene 2,6-naphthalate), has demonstrated their potential for applications requiring superior chemical resistance, gas barrier properties, and mechanical strength. The study of melt-crystallization processes for these polymers offers insights into developing materials with tailored properties for advanced engineering applications (Ding et al., 2019).

Analytical Chemistry

The analysis of naphthalene derivatives in various matrices, including environmental samples and biological tissues, is crucial for understanding their distribution, metabolism, and potential health impacts. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been developed for sensitive and specific detection of these compounds, aiding in the evaluation of their environmental and physiological relevance (Teunissen et al., 2010).

Propriétés

IUPAC Name |

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNYLLQHRPOBR-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C\C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)